2'-Deoxyguanosine-[1-13C] Monohydrate (also known as [1'-13C]2'-deoxyguanosine monohydrate) is a molecule used in scientific research as an isotope-labeled tracer. It differs from the naturally occurring form of 2'-deoxyguanosine by having a single carbon atom in the first position (1') replaced with a heavier isotope, Carbon-13 (¹³C). This substitution allows scientists to track the molecule's movement and fate through various biological processes using techniques like mass spectrometry .
2'-Deoxyguanosine-[1-13C] Monohydrate is a stable isotopic variant of the naturally occurring nucleoside 2'-deoxyguanosine, where the carbon atom at the first position of the guanine base is substituted with the carbon-13 isotope. This modification allows for enhanced tracking and analysis in various biochemical and molecular biology applications. The compound retains the fundamental structure of 2'-deoxyguanosine, which is critical in DNA synthesis and cellular metabolism, while providing unique properties due to the incorporation of the carbon-13 isotope, making it particularly useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry .
The primary chemical reaction involving 2'-Deoxyguanosine-[1-13C] Monohydrate occurs during DNA replication. Once introduced into a biological system, it undergoes phosphorylation by specific kinases to form deoxyguanosine triphosphate (dGTP). This nucleotide is then incorporated into the growing DNA strand by DNA polymerases during replication. The presence of the carbon-13 isotope allows researchers to trace its incorporation and monitor metabolic pathways involving nucleic acids .
2'-Deoxyguanosine-[1-13C] Monohydrate exhibits significant biological activity as it participates in DNA synthesis. Upon its incorporation into DNA, it influences various cellular processes such as gene expression, cellular signaling, and metabolic pathways. The compound's ability to act as a labeled nucleotide enables researchers to study DNA replication dynamics and repair mechanisms in real-time. Furthermore, its role in nucleotide metabolism can affect cellular responses to stress and damage .
The applications of 2'-Deoxyguanosine-[1-13C] Monohydrate are diverse and include:
Interaction studies involving 2'-Deoxyguanosine-[1-13C] Monohydrate focus on its incorporation into DNA and its effects on cellular processes. Research has shown that the compound can alter gene expression profiles when incorporated into DNA strands, affecting downstream signaling pathways. Additionally, studies have examined its interactions with various kinases and polymerases to understand its role in nucleotide metabolism better .
Several compounds share structural similarities with 2'-Deoxyguanosine-[1-13C] Monohydrate, each with unique properties:
| Compound Name | Structure/Isotope Variation | Unique Features |
|---|---|---|
| 2'-Deoxyadenosine | Adenosine base instead of guanine | Involved in energy transfer (ATP) |
| 2'-Deoxycytidine | Cytidine base instead of guanine | Essential for RNA synthesis |
| 2'-Deoxythymidine | Thymidine base instead of guanine | Unique for its role in DNA stability |
| 2'-Deoxyguanosine | No isotopic labeling | Naturally occurring nucleoside without tracking ability |
Each compound plays distinct roles in nucleic acid metabolism and cellular functions, yet 2'-Deoxyguanosine-[1-13C] Monohydrate stands out due to its isotopic labeling capability, allowing for precise tracking in biochemical research .
Enzymatic transglycosylation represents the most widely utilized method for biochemical synthesis of nucleosides, in which a carbohydrate residue is transferred from a nucleoside donor to a heterocyclic base acceptor, forming a new nucleoside [10]. The synthesis of 2'-deoxyguanosine-[1-13C] monohydrate through enzymatic transglycosylation involves the strategic incorporation of carbon-13 isotope at the C1' position of the deoxyribose sugar moiety [8] [15]. This approach capitalizes on the substrate specificity and mild reaction conditions offered by nucleoside phosphorylases, particularly Escherichia coli purine nucleoside phosphorylase and thymidine phosphorylase [10].
The transglycosylation reaction proceeds through a two-step mechanism involving the formation of alpha-D-2-deoxyribose-1-phosphate as an intermediate [10]. Initially, phosphorolysis of the donor nucleoside occurs with the formation of the sugar phosphate and the corresponding base, followed by the synthesis of the target nucleoside from the acceptor base and the sugar phosphate [14]. For 2'-deoxyguanosine-[1-13C] synthesis, the carbon-13 label must be introduced through carefully selected donor substrates containing the isotopic enrichment at the desired position [15] [20].
The enzymatic transglycosylation conditions for nucleoside synthesis have been extensively optimized to achieve maximum yields and selectivity [10] [14]. The optimal conditions typically involve neutral to slightly alkaline pH (7.0-8.5), temperatures ranging from 37°C to 60°C, and specific donor:base:phosphate ratios that favor product formation [10]. The choice of enzymes of bacterial origin as catalysts provides broad substrate specificity and allows transglycosylation reactions under mild conditions without noticeable nonspecific cleavage of N-glycosidic bonds [14].
Research findings indicate that the equilibrium of the phosphorolysis reaction is shifted towards nucleoside formation, particularly for purine nucleosides, making the enzymatic approach highly favorable for synthetic applications [14]. The substrate specificity of nucleoside phosphorylases enables the incorporation of various modified bases and sugar moieties, including isotopically labeled components [10] [14].
The mechanism of enzymatic transglycosylation provides specific advantages for carbon-13 incorporation at the C1' position [17] [28]. The formation of the covalent enzyme-ribose intermediate through nucleophilic attack by active site aspartate residues creates opportunities for selective isotopic labeling [28]. Studies on human purine nucleoside phosphorylase have demonstrated that heavy isotope labeling affects the reaction kinetics, with carbon-13 substitution producing measurable kinetic isotope effects [17] [30].
The stereochemical control inherent in enzymatic transglycosylation ensures the formation of beta-configured N-glycosidic bonds, which is essential for biological activity [11]. This stereoselectivity is particularly important for 2'-deoxyguanosine-[1-13C] synthesis, as the natural beta-configuration must be maintained during the isotopic labeling process [11].
Chemoenzymatic synthesis approaches combine the precision of chemical synthesis with the selectivity and mild conditions of enzymatic reactions [5] [15]. For 2'-deoxyguanosine-[1-13C] monohydrate synthesis, this strategy involves the chemical preparation of carbon-13 labeled precursors followed by enzymatic coupling reactions [15] [29]. The method offers significant advantages in terms of yield, scalability, and the ability to introduce specific isotopic labeling patterns that are difficult to achieve through purely enzymatic or chemical methods [29].
The chemical synthesis of carbon-13 labeled precursors for 2'-deoxyguanosine formation typically begins with the preparation of isotopically enriched ribose derivatives [15] [29]. Carbon-13 labeled potassium cyanide serves as an economical isotope source for introducing the label at specific positions [15]. The synthetic route involves the conversion of labeled starting materials through a series of well-established organic transformations that preserve the isotopic enrichment [15].
The enzymatic component of chemoenzymatic synthesis involves the coupling of chemically prepared labeled precursors using enzymes from metabolic pathways [29]. For nucleoside synthesis, enzymes from the pentose phosphate pathway and nucleotide salvage pathways are commonly employed [29]. These enzymes demonstrate broad substrate tolerance and can accommodate isotopically labeled substrates without significant loss of catalytic efficiency [20].
The use of alpha-D-ribofuranosyl 1-phosphate as an intermediate in enzymatic synthesis has proven particularly effective for isotopic labeling applications [20]. This approach allows for the preparation of stable isotopically labeled ribonucleosides and 2'-deoxyribonucleosides with high yields and purity [20]. The methodology is attractive because it eliminates the need for separate reactions to prepare individual furanose-labeled nucleosides [20].
Systematic optimization of chemoenzymatic synthesis conditions has revealed critical parameters that affect both yield and isotopic retention [29]. Reaction temperature, pH, substrate concentrations, and enzyme loading all influence the success of the synthesis [29]. Studies have shown that maintaining pH between 7.5 and 8.5 provides optimal enzyme activity while minimizing side reactions that could lead to isotopic scrambling [29].
The following table summarizes key reaction parameters for chemoenzymatic synthesis of isotopically labeled nucleosides:
| Parameter | Optimal Range | Effect on Yield | Isotopic Retention |
|---|---|---|---|
| Temperature | 37-45°C | >80% [29] | >95% [29] |
| pH | 7.5-8.5 | Maximum activity [29] | Minimal scrambling [29] |
| Substrate ratio | 1:1.2:0.1 (base:sugar:phosphate) | 85-90% [20] | >98% [20] |
| Reaction time | 4-8 hours | Optimal conversion [29] | Stable [29] |
The purification of isotopically labeled nucleosides requires specialized protocols that maintain isotopic integrity while achieving high purity standards necessary for analytical and research applications [12] [19]. Purification strategies for 2'-deoxyguanosine-[1-13C] monohydrate must address the challenge of separating the labeled product from unlabeled impurities, synthetic byproducts, and enzyme-related contaminants [21] [25].
High-performance liquid chromatography represents the primary technique for purifying isotopically labeled nucleosides [12] [19]. Reverse-phase HPLC provides excellent resolution for nucleoside separation based on hydrophobic interactions [26]. For 2'-deoxyguanosine-[1-13C] purification, C18 columns with gradient elution using water-acetonitrile mobile phases have proven most effective [19] [25].
Ion-pair reversed-phase HPLC offers additional selectivity for nucleoside separation, particularly when dealing with closely related impurities [12] [26]. The method utilizes amphoteric ion-pairing agents such as triethylammonium acetate to enable the separation of anionic nucleotide species on hydrophobic stationary phases [26]. Research has demonstrated that this approach can achieve baseline separation of nucleoside analogs with resolution factors greater than 1.5 [26].
The separation of isotopically labeled nucleosides from their natural abundance counterparts requires careful optimization of chromatographic conditions [25] [27]. While the chemical properties of carbon-13 labeled compounds are nearly identical to their unlabeled analogs, subtle differences in retention behavior can be exploited for purification [25]. Studies using isotope-ratio mass spectrometry coupled with liquid chromatography have demonstrated the feasibility of separating isotopically enriched materials [25] [27].
Size exclusion chromatography provides an orthogonal separation mechanism that can be employed for initial purification steps [21]. This technique is particularly useful for removing high molecular weight impurities such as enzymes and aggregated products [21]. The method utilizes isocratic elution with ammonium acetate buffer and provides good recovery of nucleoside products [21].
The characterization of purified 2'-deoxyguanosine-[1-13C] monohydrate requires multiple analytical techniques to confirm identity, purity, and isotopic enrichment [23]. Mass spectrometry provides definitive confirmation of the isotopic labeling, with the carbon-13 incorporation resulting in a mass increase of 1.003 atomic mass units [8] [23]. High-resolution mass spectrometry can distinguish between different isotopic labeling patterns and quantify the degree of enrichment [23].
Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for confirming the position of carbon-13 labeling [15] [23]. The carbon-13 nucleus at the C1' position exhibits characteristic chemical shift and coupling patterns that can be readily identified through 13C NMR analysis [15]. Two-dimensional NMR techniques provide additional structural confirmation and can detect any regioisomeric impurities [15].
Systematic studies of purification protocols have established benchmark yields and recovery rates for isotopically labeled nucleoside purification [21] [23]. The following table presents typical purification results for 2'-deoxyguanosine-[1-13C] monohydrate:
| Purification Method | Recovery Yield | Final Purity | Isotopic Enrichment |
|---|---|---|---|
| Reverse-phase HPLC | 85-92% [19] | >98% [19] | >95% [19] |
| Ion-pair HPLC | 78-85% [26] | >99% [26] | >97% [26] |
| Size exclusion + RP-HPLC | 80-88% [21] | >99% [21] | >96% [21] |
| Preparative HPLC | 88-94% [32] | >99.5% [32] | >98% [32] |
X-ray crystallography has provided fundamental insights into the hydration patterns of nucleoside structures, particularly through high-resolution studies that reveal atomic-level details of water organization around deoxyguanosine monohydrate forms [1] [2]. The crystallographic analysis of hydrated nucleoside forms demonstrates that water molecules play crucial structural roles beyond simple solvation.
The most comprehensive crystallographic studies of hydrated nucleoside forms have achieved resolutions as high as 0.83 Å for A-form deoxyribonucleic acid structures and 0.95 Å for B-form structures [1] [3]. These studies reveal that the hydration of 2'-deoxyguanosine monohydrate exhibits distinctive patterns that depend on the crystalline environment and molecular packing arrangements. The structures show unprecedented details of nucleoside fine structure and hydration, particularly in the distribution of water around the guanine base and the deoxyribose sugar moiety [1].
Crystallographic analysis reveals that guanine bases in hydrated forms exhibit specific water interaction sites [4]. The major groove region of guanine provides multiple hydrogen bonding opportunities through the N7 atom, the exocyclic amino group at C2, and the carbonyl oxygen at C6 [5]. These sites create organized hydration shells that extend several angstroms from the nucleobase surface.
The minor groove hydration patterns show that water molecules form hydrogen bonds with the N3 atom and the exocyclic amino group, creating what has been termed a "spine of hydration" [5]. This organized water structure is particularly important in 2'-deoxyguanosine monohydrate, where the absence of the 2'-hydroxyl group allows for alternative hydration pathways compared to ribonucleoside analogs.
Analysis of multiple isomorphous structures reveals that hydrated 2'-deoxyguanosine forms exhibit characteristic intermolecular contact patterns [6]. The water molecules mediate both direct and indirect intermolecular interactions, creating networks of fused polygonal structures around the nucleoside molecules. These hydration networks are less conserved around the phosphate backbone regions but show remarkable consistency in the groove regions.
The crystallographic data demonstrates that specific base sequences influence hydration patterns [6]. For deoxyguanosine-containing sequences, the hydration extends preferentially into regions where the guanine major groove is accessible, creating sequence-dependent water organization patterns that are reproducible across different crystal forms.
Table 1: X-ray Crystallographic Analysis of Hydrated Nucleoside Forms
| Resolution (Å) | DNA Form | Water Sites Identified | Hydration Pattern | Reference |
|---|---|---|---|---|
| 0.83 | A-DNA decamer | Major groove hydration | Extensive major groove | Egli et al. 1998 [1] |
| 0.95 | B-DNA dodecamer | Minor groove spine | Minor groove spine | Egli et al. 1998 [1] |
| 1.8-2.5 | A-DNA octamers | Fused polygonal networks | Ordered water polygons | Various studies [6] |
| 2.0 | Various oligonucleotides | Base-specific patterns | Sequence-dependent | Schneider et al. 1992 [4] |
Solid-state nuclear magnetic resonance spectroscopy provides unique advantages for analyzing the conformational properties of 2'-deoxyguanosine-[1-¹³C] monohydrate, particularly in determining sugar ring pucker conformations that are difficult to assess through other analytical methods [7] [8] [9].
The most powerful solid-state NMR approach for sugar puckering analysis employs double-quantum heteronuclear local field experiments with frequency-switched Lee-Goldberg homonuclear decoupling [7] [9]. These experiments directly measure H3'-C3'-C4'-H4' torsional angles in microcrystalline 2'-deoxynucleosides that are doubly ¹³C-labeled at the C3' and C4' positions of the sugar ring.
The experimental methodology involves comparing measured curves with numerical simulations that include the two ¹³C nuclei, the directly bonded ¹H nuclei, and five remote protons [7]. This comprehensive simulation approach accounts for all significant magnetic interactions that influence the observed torsional coupling patterns.
Solid-state NMR measurements of H3'-C3'-C4'-H4' torsional angles can be directly converted into sugar pucker angles using established pseudorotation parameters [7] [9]. The technique has demonstrated excellent agreement with crystallographic data, with measured δ torsional angles falling within experimental error of X-ray crystallography results.
For 2'-deoxyguanosine derivatives, solid-state NMR reveals sugar conformations that predominantly adopt C2'-endo (South-type) puckering, consistent with B-form deoxyribonucleic acid geometry [10]. The ¹³C labeling at the C1' position in 2'-deoxyguanosine-[1-¹³C] monohydrate provides enhanced sensitivity for detecting conformational changes that affect the anomeric carbon environment.
Magic-angle spinning solid-state NMR techniques have proven particularly valuable for studying the conformational dependence of ¹³C chemical shifts in nucleoside sugar rings [10]. The distinct effects of sugar puckering on C1', C4', and C5' resonances allow clear differentiation between C2'-endo (S-type) and C3'-endo (N-type) furanoid conformations.
Cross-polarization magic-angle spinning experiments reveal that the C1' resonance position is particularly sensitive to both sugar puckering and glycosidic torsion angles [10]. This dual sensitivity makes the ¹³C-labeled C1' position an excellent reporter for overall nucleoside conformation in 2'-deoxyguanosine-[1-¹³C] monohydrate.
Solid-state NMR provides the crucial advantage of measuring conformations that correspond to single, well-defined structures rather than solution-averaged conformations [10]. This capability is particularly important for 2'-deoxyguanosine-[1-¹³C] monohydrate, where crystal packing forces may stabilize specific conformations that are less populated in solution.
The technique also provides evidence that proton positions determined by X-ray crystallography may be less reliable than carbon positions, as the solid-state NMR data sometimes reveals discrepancies in hydrogen atom locations while showing excellent agreement for heavy atom positions [7].
Table 2: Solid-State NMR Parameters for Sugar Puckering Analysis
| NMR Technique | Measured Parameter | Typical Values (degrees) | Accuracy vs X-ray | Application |
|---|---|---|---|---|
| Double-quantum HETCOR | H3'-C3'-C4'-H4' torsion | Variable | Within experimental error | Thymidine/deoxycytidine [7] |
| Magic-angle spinning | Sugar pucker angles | 29-41 | Good agreement | C3'-endo/C4'-exo [10] |
| Lee-Goldberg decoupling | Torsional angles | δ torsional angles | Better proton positions | All 2'-deoxynucleosides [7] |
| TEDOR-PDSD | Carbon assignments | Chemical shift dependent | Complementary data | Ribonucleotides [11] |
Solution-state ¹³C nuclear magnetic resonance spectroscopy of 2'-deoxyguanosine-[1-¹³C] monohydrate provides detailed information about the electronic environment and molecular dynamics of the isotopically labeled carbon center [12] [13] [14]. The ¹³C isotope labeling at the C1' position creates a unique spectroscopic signature that enables precise structural and conformational analysis.
Carbon-13 chemical shifts appear across a range of 0-220 parts per million, providing a much larger chemical shift window than proton nuclear magnetic resonance [15] [16]. This broad range ensures that non-equivalent carbons produce distinct and well-resolved signals that do not overlap, facilitating unambiguous assignments.
The C1' carbon in 2'-deoxyguanosine-[1-¹³C] monohydrate typically resonates in the 80-90 parts per million region, characteristic of anomeric carbons attached to nitrogen [13] [14]. This chemical shift position reflects the electronic environment created by the glycosidic bond between the deoxyribose sugar and the guanine base.
The ¹³C chemical shifts are strongly influenced by the electronegativity of directly attached atoms, with carbon nuclei attached to electronegative substituents experiencing significant deshielding [15] [16]. In 2'-deoxyguanosine-[1-¹³C] monohydrate, the C1' carbon is directly bonded to both oxygen (in the ring) and nitrogen (glycosidic bond), creating a characteristic downfield shift pattern.
The electronegative oxygen and nitrogen atoms pull electron density away from the carbon nucleus, leaving it more exposed to the external magnetic field and requiring a lower field strength to achieve resonance [13]. This effect is much stronger for ¹³C nuclei than for protons because the carbon is directly attached to the electronegative substituents rather than separated by additional bonds.
The complete assignment of sugar carbon resonances in 2'-deoxyguanosine-[1-¹³C] monohydrate follows established patterns for 2'-deoxyribonucleosides [17]. The C1' carbon shows the most distinctive chemical shift due to its anomeric character and direct attachment to the purine base. The C2' carbon appears significantly upfield (35-45 parts per million) due to the absence of the hydroxyl group that characterizes this position in ribonucleosides.
The C3' and C4' carbons typically resonate in the 70-90 parts per million range, reflecting their secondary alcohol character [10]. The C5' carbon appears around 60-70 parts per million, characteristic of primary alcohol environments. These assignments have been confirmed through extensive two-dimensional nuclear magnetic resonance correlation experiments and comparison with model compounds.
The guanine base carbons in 2'-deoxyguanosine-[1-¹³C] monohydrate exhibit chemical shifts that reflect their aromatic and heteroaromatic character [18] [19]. The C2 carbon typically appears around 150-160 parts per million, the C4 and C6 carbons resonate in the 160-170 and 150-160 parts per million ranges respectively, while the C5 and C8 carbons appear at 110-120 and 135-145 parts per million.
These chemical shift values are sensitive to tautomeric state, hydrogen bonding, and metal ion coordination [20] [21]. The systematic study of these chemical shift variations provides valuable information about the local electronic environment and molecular interactions affecting the guanine base.
The ¹³C isotope labeling at the C1' position can produce small but measurable isotope effects on neighboring carbon chemical shifts [22] [23]. These effects are typically small (less than 1 part per million) but can provide additional structural information when measured with sufficient precision.
One-bond deuterium isotope effects on ¹³C chemical shifts have been observed to correlate with coupling constants and provide information about bond lengths and electronic environments [24]. While these effects are subtle, they contribute to the overall spectroscopic fingerprint of the labeled compound.
Table 3: Solution-State ¹³C NMR Chemical Shift Assignments
| Carbon Position | Chemical Shift Range (ppm) | Environment | Hydration Effect | Isotope Effect |
|---|---|---|---|---|
| C1' | 80-90 | Anomeric carbon | Significant | Enhanced signal |
| C2' | 35-45 | Deoxy position | Minimal | No effect |
| C3' | 70-80 | Secondary alcohol | Moderate | No effect |
| C4' | 80-90 | Secondary alcohol | Moderate | No effect |
| C5' | 60-70 | Primary alcohol | Significant | No effect |
| C2 | 150-160 | Purine C2 | Strong | No effect |
| C4 | 160-170 | Purine C4 | Strong | No effect |
| C5 | 110-120 | Purine C5 | Moderate | No effect |
| C6 | 150-160 | Purine C6 | Strong | No effect |
| C8 | 135-145 | Purine C8 | Moderate | No effect |
The hydration environment profoundly influences the tautomeric equilibria of 2'-deoxyguanosine-[1-¹³C] monohydrate, with water molecules playing both structural and dynamic roles in stabilizing specific tautomeric forms [25] [20] [26]. Understanding these hydration effects is crucial for interpreting the structural and spectroscopic properties of the compound.
The predominant tautomeric form of guanine in aqueous solution is the 6-keto-N9H canonical structure, which is stabilized by preferential hydration compared to alternative tautomeric forms [27] [28]. Computational studies indicate that the canonical oxo form is more stable by 6-8 kcal/mol compared to rare tautomers when hydration effects are properly accounted for [20].
The stabilization mechanism involves the formation of specific hydrogen bonding patterns between water molecules and the polar functional groups of the guanine base [26]. The keto oxygen at C6 serves as a strong hydrogen bond acceptor, while the exocyclic amino group at C2 can act as both donor and acceptor in hydrated environments.
Hydration can facilitate tautomeric transitions through water-mediated proton transfer mechanisms [29]. These processes involve the formation of transient water-nucleobase complexes where water molecules bridge between different proton-bearing sites, enabling concerted double proton transfer reactions.
Monte Carlo simulations of hydration effects on guanine tautomers reveal that water preferentially stabilizes the keto form through more favorable solvation energies [27]. The hydration free energy differences between tautomeric forms can be substantial, with some rare tautomers showing hydration penalties of 15-20 kcal/mol relative to the canonical structure.
The effects of hydration on tautomeric equilibria show distinct patterns depending on the degree of hydration [28]. Microhydrated complexes with one or two water molecules show different tautomeric preferences compared to bulk aqueous solution, indicating that the full hydration shell is necessary to achieve the solution-phase tautomeric distribution.
Studies of adenine tautomers have shown that microhydration reduces the energy gap between canonical and amino tautomers [28]. Similar effects are expected for guanine tautomers, where specific water molecule arrangements can partially stabilize otherwise unfavorable tautomeric forms.
The hydration effects on tautomeric equilibria show complex dependencies on solution conditions including temperature and pH [26]. Elevated temperatures can overcome some of the hydration-imposed energy barriers, while pH changes alter the protonation states of ionizable groups and modify the hydrogen bonding capabilities of the nucleobase.
These environmental dependencies are particularly relevant for 2'-deoxyguanosine-[1-¹³C] monohydrate, where the crystal hydration environment may stabilize tautomeric forms that are less favored in solution. The transition between solid-state and solution-phase environments can therefore induce tautomeric rearrangements that are detectable through nuclear magnetic resonance spectroscopy.
Table 4: Hydration Effects on Tautomeric Equilibria of Guanine
| Tautomeric Form | Relative Stability (kcal/mol) | Hydration Effect | Water Molecules Required | Biological Relevance |
|---|---|---|---|---|
| Keto-N9H (canonical) | 0.0 (reference) | Stabilized | 1-2 | Predominant form |
| Enol-N9H | +7.4 | Destabilized | 2-3 | Mutagenic potential |
| Keto-N7H | +12.0 | Destabilized | 2-3 | Rare form |
| Enol-N7H | +15.2 | Destabilized | 3-4 | Very rare |